molecular formula C16H19N5O B2556588 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034605-47-3

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No. B2556588
M. Wt: 297.362
InChI Key: BGNAUQGTNJOFMO-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide” is a chemical compound that likely contains a pyrazin-2-yl group, a 1H-pyrazol-1-yl group, and a cyclohex-3-enecarboxamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazin-2-yl and 1H-pyrazol-1-yl groups, and the attachment of these groups to the cyclohex-3-enecarboxamide group . The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This structure could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The compound could potentially undergo a variety of reactions, including nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure. These properties could be analyzed using a variety of experimental and computational methods .

Scientific Research Applications

Ethylene Biosynthesis Inhibition in Plants

One of the significant applications of pyrazinamide (PZA) derivatives, which share a similar core structure with N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, is in the inhibition of ethylene biosynthesis in plants. Ethylene is a critical phytohormone involved in the ripening of fruits and the senescence of flowers, impacting their shelf lives. Research identified PZA as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana, a model plant species. PZA is converted to pyrazinecarboxylic acid (POA) in plant cells, which suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step of ethylene formation. This suggests that PZA and its derivatives could be used as regulators of plant metabolism, particularly for controlling ethylene biosynthesis, to decrease postharvest loss in agriculture (Sun et al., 2017).

Anticancer Applications

Pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. A study designed and synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds. These were evaluated for their inhibitory activity against topoisomerase IIα, an enzyme critical for DNA replication and cell division, and their cytotoxicity against various cancer cell lines. Among the synthesized compounds, specific analogues showed superior cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The study also incorporated molecular docking studies to understand the binding modes of these compounds, indicating a promising direction for developing new anticancer drugs (Alam et al., 2016).

Antimicrobial and Antifungal Activity

Pyrazoline and pyrazole derivatives have also been explored for their antimicrobial and antifungal activities. A series of new compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. The results showed that certain compounds exhibited significant antimicrobial and antifungal effects, suggesting their potential for developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-2,6-8,10,12-13H,3-5,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNAUQGTNJOFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

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